Dual‑Label Mass Shift (+6 Da) Enables Simultaneous N‑ and H‑Tracing, Surpassing Single‑Label Threonine Variants
The targeted compound produces a nominal mass increase of +6 Da (15N +1, D5 +5), which is resolvable from the +4 Da shift of the solely carbon‑labeled L‑Threonine‑13C4 and the +10 Da shift of the triple‑labeled L‑Threonine‑13C4,15N,d5 . In contrast, the single‑labeled L‑Threonine‑15N (M+1) and L‑Threonine‑d5 (M+5) cannot simultaneously report on nitrogen and hydrogen atom flux, forcing users to run parallel experiments with separate tracers . The +6 Da increment positions the dual‑labeled analyte in a mass window with minimal natural‑abundance interference, improving signal‑to‑noise in complex matrices .
| Evidence Dimension | Nominal mass shift vs. unlabeled threonine (M = 119.12 Da) |
|---|---|
| Target Compound Data | +6 Da (C4H4D5[15N]O3, MW 125.14) |
| Comparator Or Baseline | L‑Threonine‑13C4: +4 Da; L‑Threonine‑15N: +1 Da; L‑Threonine‑d5: +5 Da; L‑Threonine‑13C4,15N,d5: +10 Da |
| Quantified Difference | +2 Da advantage over carbon‑labeled alone; +5 Da advantage over 15N‑only label |
| Conditions | Calculated from molecular formula; verified by vendor‑supplied LC‑MS data (BOC Sciences, Sigma‑Aldrich) |
Why This Matters
Procurement of a single dual‑labeled compound eliminates the need for two separate tracer experiments, reducing reagent cost and experimental variability while preserving multi‑channel metabolic information.
